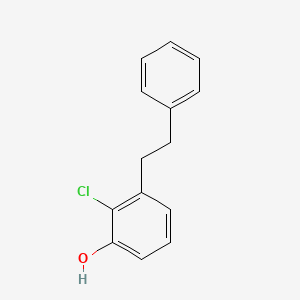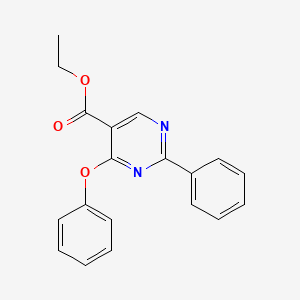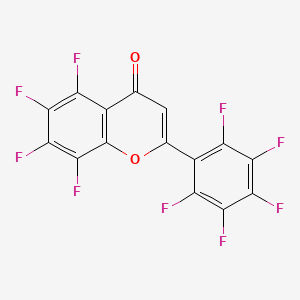
2-Chloro-3-hydroxybibenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxybibenzyl is a natural product found in Riccardia marginata with data available.
Applications De Recherche Scientifique
Enzymatic Hydrolysis and Biological Activity
The study of enzymatic hydrolysis involving chloro- and hydroxy-substituted compounds has shown specificity towards certain esters. For example, the hydrolysis of (chloromethyldimethylsilyl)-2-propenyl acetate isomers by immobilized Candida antarctica lipase showcased high selectivity, demonstrating the enzyme's potential in selective synthesis and modification of chloro- and hydroxy-substituted compounds (Rubio et al., 2001).
DNA Interaction and Apoptosis Induction
Compounds with chloro- and hydroxy- groups have been found to interact with DNA, leading to potential therapeutic applications. For instance, a dinuclear iron complex with hydroxy and chloro substituents exhibited hydrolytic activity towards DNA, causing strand breaks (Neves et al., 2001). Similarly, quinazolinone Schiff base derivatives containing chloro- and hydroxy- groups showed significant apoptotic activity towards MCF-7 cancer cells, indicating potential in cancer therapy (Zahedifard et al., 2015).
Fluorescence Detection and Analytical Applications
The incorporation of chloro- and hydroxy- groups into compounds has been utilized in fluorescence-based detection methods. A study demonstrated the use of a compound with these groups for the selective fluorescence turn-on detection of cysteine over other amino acids, showcasing the role of such substituents in enhancing selectivity and sensitivity in analytical applications (Liu et al., 2015).
Antioxidant and Antimicrobial Properties
Metal complexes derived from Schiff bases containing chloro- and hydroxy- groups have been studied for their antimicrobial and antioxidant properties. These complexes showed significant activity, suggesting their potential use in the development of new antimicrobial agents and antioxidants (Karekal et al., 2013).
These studies highlight the diverse scientific research applications of compounds containing chloro- and hydroxy- groups, ranging from enzymatic reactions and therapeutic potentials to analytical and antimicrobial applications.
The scientific research applications of 2-Chloro-3-hydroxybibenzyl and related compounds have been explored in various fields, as evident from the following studies:
Apoptotic Activity in Cancer Cells
A study by Zahedifard et al. (2015) investigated the cytotoxic effects of compounds similar to this compound on cancer cells. They found that these compounds can induce apoptosis in MCF-7 cells via intrinsic and extrinsic pathways, suggesting potential applications in cancer treatment.
Enzymatic Hydrolysis
Research by Rubio et al. (2001) focused on the enzymatic hydrolysis of chloromethyldimethylsilyl-2-propenyl acetate isomers. This study highlighted the specificity of Candida antarctica lipase in reactions involving chlorinated compounds, which could have implications for biocatalysis and organic synthesis.
DNA Cleavage
Neves et al. (2001) Neves et al. (2001) explored the hydrolytic activity of a dinuclear iron complex related to this compound towards DNA. Their findings contribute to understanding the interactions between metal complexes and nucleic acids, with potential applications in biochemistry and pharmacology.
Lignin Analysis
Granata and Argyropoulos (1995) Granata and Argyropoulos (1995) utilized a chloro-containing reagent in quantitative NMR analysis of lignins, providing insights into the phenolic composition of lignins. This has implications for the characterization and processing of lignocellulosic biomass.
Fluorescence Detection
Liu et al. (2015) Liu et al. (2015) developed a chloro-containing compound for fluorescence detection of cysteine, demonstrating applications in bioanalytical chemistry.
Microbial Reduction in Organic Synthesis
Cabon et al. (1992) Cabon et al. (1992) investigated the microbial reduction of chloro-containing esters. Their work is relevant for the synthesis of enantiomerically pure compounds, important in pharmaceutical and chemical industries.
Enzyme Catalysis
Liu et al. (1992) Liu et al. (1992) studied the role of tyrosine in enzyme catalysis, providing fundamental insights into enzymatic mechanisms.
Propriétés
Formule moléculaire |
C14H13ClO |
|---|---|
Poids moléculaire |
232.7 g/mol |
Nom IUPAC |
2-chloro-3-(2-phenylethyl)phenol |
InChI |
InChI=1S/C14H13ClO/c15-14-12(7-4-8-13(14)16)10-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Clé InChI |
CDUWONFPIPHTMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)Cl |
Synonymes |
2-chloro-3-hydroxybibenzyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)
![N-(5-methyl-3-isoxazolyl)-2-[(2-propan-2-yl-4-quinazolinyl)thio]acetamide](/img/structure/B1227356.png)

![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)
![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1227363.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)


![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)
![N-[2-[(2-furanylmethylamino)-oxomethyl]phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1227379.png)
![1-[2-(Hydroxymethyl)-1-benzimidazolyl]-3-(1-indolyl)-2-propanol](/img/structure/B1227380.png)